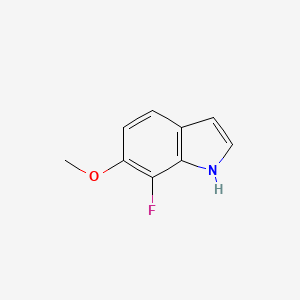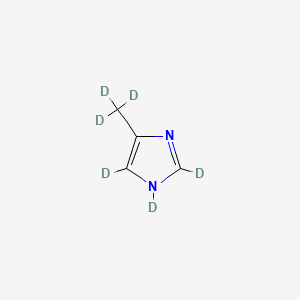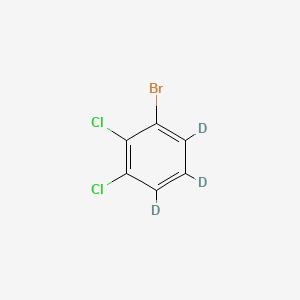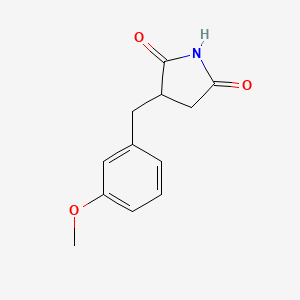![molecular formula C10H16NO3P B572234 [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine CAS No. 1211595-35-5](/img/structure/B572234.png)
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine, also known as Sarin, is a highly toxic nerve agent that was developed as a chemical weapon during World War II. It is classified as a Schedule 1 substance under the Chemical Weapons Convention due to its lethal effects and potential for use in terrorist attacks. Despite its dangerous nature, Sarin has also been studied for its potential applications in scientific research.
Mécanisme D'action
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the dose and route of exposure. In general, this compound can cause symptoms such as muscle twitching, convulsions, respiratory distress, and cardiovascular collapse. It can also affect the central nervous system, leading to symptoms such as anxiety, confusion, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of acetylcholine on the nervous system, which can provide insights into the mechanisms of neurotransmitter signaling. However, this compound is highly toxic and requires strict safety precautions when handling. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to control the duration and intensity of its effects.
Orientations Futures
There are several potential future directions for research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine. One area of interest is the development of antidotes and treatments for this compound exposure, which could be useful in the event of a terrorist attack. Additionally, this compound could be used to study the effects of acetylcholine on specific neural circuits and behaviors, which could provide insights into the mechanisms of learning and memory. Finally, this compound could be used to develop new drugs that target acetylcholinesterase, which could be useful in the treatment of disorders such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a highly toxic nerve agent that has been studied for its potential applications in scientific research. It acts as an irreversible inhibitor of acetylcholinesterase, leading to a range of physiological and biochemical effects. While this compound has several advantages for use in lab experiments, it also requires strict safety precautions and has limitations in terms of controlling its effects. Future research on this compound could focus on developing antidotes and treatments, studying the effects of acetylcholine on neural circuits, and developing new drugs that target acetylcholinesterase.
Méthodes De Synthèse
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can be synthesized by reacting methylphosphonic dichloride with [3-(dimethylamino)phenyl]methanol in the presence of a base such as triethylamine. The resulting product is then treated with trimethylamine to produce this compound.
Applications De Recherche Scientifique
[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
[3-(dimethoxyphosphorylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBUVBQTTWOTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC(=C1)CN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)
![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)



![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)



![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)

